molecular formula C9H15ClN2 B1471878 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole CAS No. 1557285-92-3

1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

Cat. No.: B1471878
CAS No.: 1557285-92-3
M. Wt: 186.68 g/mol
InChI Key: WQUZJQUSDFPBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H15ClN2 and its molecular weight is 186.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroethyl)-3,5-diethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUZJQUSDFPBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCCl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3,5-diethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone. Its derivatives are integral to a multitude of applications, from pharmaceuticals to agrochemicals. Understanding the thermodynamic stability of these compounds is not merely an academic exercise; it is a critical determinant of their viability in real-world applications. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the thermodynamic stability of 3,5-diethyl-1H-pyrazole derivatives. We will move beyond mere protocols to elucidate the underlying principles that govern the stability of this important class of molecules. Our focus will be on the "why" behind the "how," providing you with the insights needed to predict, analyze, and manipulate the stability of these compounds in your own research endeavors.

The Architectural Underpinnings of Pyrazole Stability

The thermodynamic stability of any molecule is intrinsically linked to its structure. For pyrazole derivatives, several key factors come into play:

  • Aromaticity: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity, conferred by a delocalized π-electron system, is the primary contributor to its inherent stability. The 1H-pyrazole tautomer is consistently identified as the most stable form due to the preservation of this aromatic character[1].

  • Tautomerism: 3,5-disubstituted pyrazoles, such as the 3,5-diethyl derivative, exhibit annular tautomerism. This is a prototropic rearrangement where the hydrogen atom on the nitrogen can shift between the two nitrogen atoms. The position of this equilibrium is a critical factor in the overall stability and reactivity of the molecule[2].

  • Substituent Effects: The nature of the groups attached to the pyrazole ring significantly modulates its stability. The ethyl groups at the 3 and 5 positions of our subject molecule are electron-donating through an inductive effect. This influences the electron density distribution within the pyrazole ring and can affect the tautomeric equilibrium[2]. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position[2].

Theoretical Assessment of Stability: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the thermodynamic properties of molecules. For 3,5-diethyl-1H-pyrazole derivatives, DFT calculations can provide invaluable insights into their stability.

Key Computational Parameters
  • Optimized Molecular Geometry: The first step in a DFT study is to determine the lowest energy conformation of the molecule. This provides a realistic 3D model of the compound.

  • Relative Tautomer Energies: By calculating the energies of the different possible tautomers of 3,5-diethyl-1H-pyrazole, we can predict which form is thermodynamically more stable.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally correlates with higher stability and lower reactivity[3][4].

Computational Workflow for Stability Analysis

The following diagram outlines a typical DFT workflow for assessing the stability of 3,5-diethyl-1H-pyrazole derivatives.

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculation cluster_analysis Data Analysis cluster_output Output Input Define Molecular Structure of Tautomers Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Initial Coordinates Frequency Frequency Calculation Optimization->Frequency Optimized Geometry Energy Single Point Energy Calculation Frequency->Energy Verify Minimum Energy Tautomer_Energy Compare Tautomer Energies Energy->Tautomer_Energy HOMO_LUMO Analyze HOMO-LUMO Energy Gap Energy->HOMO_LUMO MEP Generate Molecular Electrostatic Potential Map Energy->MEP Stability Predict Thermodynamic Stability and Reactivity Tautomer_Energy->Stability HOMO_LUMO->Stability MEP->Stability

Caption: A typical workflow for DFT calculations to assess molecular stability.

Protocol for DFT-Based Stability Analysis
  • Molecule Building: Construct the 3D structures of the possible tautomers of 3,5-diethyl-1H-pyrazole using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will find the lowest energy conformation for each tautomer.

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Energy Calculation: Perform a single-point energy calculation at a higher level of theory if greater accuracy is desired.

  • Data Analysis:

    • Compare the calculated energies of the tautomers. The tautomer with the lower energy is the more thermodynamically stable.

    • Determine the HOMO-LUMO energy gap.

    • Visualize the molecular orbitals and electrostatic potential map to understand the electronic distribution and reactive sites.

Experimental Determination of Thermal Stability

While computational methods are predictive, experimental techniques provide concrete data on the thermal behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal degradation profile of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the workflow for the experimental determination of thermal stability.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_interpretation Data Interpretation Sample Prepare a small, accurately weighed sample of the 3,5-diethyl-1H-pyrazole derivative. TGA_Setup Place the sample in the TGA instrument under a controlled atmosphere (e.g., N2 or air). Sample->TGA_Setup DSC_Setup Place the sample in a sealed DSC pan alongside an empty reference pan. Sample->DSC_Setup TGA_Run Heat the sample at a constant rate (e.g., 10 °C/min) and record the mass loss. TGA_Setup->TGA_Run TGA_Data Analyze the TGA curve to determine the onset of decomposition. TGA_Run->TGA_Data Interpretation Correlate TGA and DSC data to build a comprehensive thermal stability profile. TGA_Data->Interpretation DSC_Run Heat the sample at a constant rate and record the heat flow. DSC_Setup->DSC_Run DSC_Data Analyze the DSC thermogram for melting and decomposition peaks. DSC_Run->DSC_Data DSC_Data->Interpretation

Caption: Workflow for experimental thermal analysis using TGA and DSC.

Protocol for TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the 3,5-diethyl-1H-pyrazole derivative into a TGA crucible or a DSC pan.

  • Instrument Setup:

    • TGA: Place the crucible in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • DSC: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial mass loss.

    • DSC: Identify the endothermic peak corresponding to melting and any exothermic peaks associated with decomposition.

Data Synthesis and Interpretation

By combining computational predictions with experimental data, a comprehensive understanding of the thermodynamic stability of 3,5-diethyl-1H-pyrazole derivatives can be achieved.

Parameter Computational (DFT) Experimental (TGA/DSC) Interpretation
Tautomer Stability Relative energies of tautomersNot directly measuredPredicts the dominant isomer at equilibrium.
HOMO-LUMO Gap Energy difference (eV)Not applicableA larger gap suggests higher kinetic stability.
Melting Point Not directly calculatedEndothermic peak in DSC (°C)A high melting point can indicate strong intermolecular forces and a stable crystal lattice.
Decomposition Temperature Not directly calculatedOnset of mass loss in TGA (°C)A direct measure of thermal stability under specific conditions.

Concluding Remarks for the Advanced Practitioner

The thermodynamic stability of 3,5-diethyl-1H-pyrazole derivatives is a multifaceted property governed by the interplay of aromaticity, tautomerism, and the electronic influence of the diethyl substituents. A synergistic approach, leveraging the predictive power of computational methods like DFT and the empirical evidence from experimental techniques such as TGA and DSC, is paramount for a thorough characterization. For the drug development professional, this understanding is crucial for predicting shelf-life, formulation stability, and potential degradation pathways. For the materials scientist, it informs the design of robust molecules for high-temperature applications. The protocols and workflows outlined in this guide provide a robust framework for your investigations, empowering you to not only measure but also to rationally design pyrazole derivatives with tailored thermodynamic properties.

References

  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals - Benchchem.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]

  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. [Link]

  • Conceptual approach to thermal analysis and its main applications. Redalyc. [Link]

  • DSC & TGA Thermal Analysis.pptx. Slideshare. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Pressure DSC for Energetic Materials. Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole. ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

Sources

Literature review of N-substituted pyrazole alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: N-Substituted Pyrazole Alkylating Agents: Structural Versatility and Antineoplastic Mechanisms Subtitle: A Technical Review of Synthetic Strategies, DNA Interactions, and Therapeutic Efficacy.[1][2]

Executive Summary

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a critical pharmacophore in oncology. While pyrazoles are widely recognized as kinase inhibitors (e.g., crizotinib), their utility as alkylating agents represents a distinct, high-potency subclass of chemotherapeutics. This guide analyzes N-substituted pyrazole alkylating agents, focusing on their dual role: as carriers that direct cytotoxic "warheads" (nitrogen mustards, nitrosoureas) to DNA, and as minor groove binders (e.g., CC-1065 analogs) that execute sequence-specific alkylation. We explore the synthetic challenges of regioselective N-substitution and the mechanistic pathways of DNA cross-linking.

Introduction: The Pyrazole Scaffold as an Alkylating Vector

Alkylating agents function by covalently bonding to electron-rich nucleophilic sites on DNA, primarily the N7 position of guanine, leading to apoptosis. However, classical alkylators (e.g., melphalan, carmustine) suffer from poor selectivity and high systemic toxicity.

Incorporating the pyrazole ring offers three distinct advantages in drug design:

  • Bioisosterism: The pyrazole ring mimics pyrrole and pyridine moieties, improving hydrogen bonding with DNA bases.

  • Pharmacokinetic Tuning: N-substitution allows for precise modulation of lipophilicity (LogP), enhancing cellular uptake.

  • Regiochemical Control: The distinct reactivity of the N1 and N2 positions allows for the strategic attachment of alkylating warheads (e.g., bis(2-chloroethyl)amine) to optimize the angle of attack on the DNA helix.

Structural Classes of Pyrazole Alkylating Agents

We categorize these agents based on the nature of the alkylating "warhead" attached to the N-substituted pyrazole core.

Pyrazole Nitrogen Mustards

These compounds feature a bis(2-chloroethyl)amino group attached to the pyrazole ring (often at C4 or via an N1-aryl linker).

  • Mechanism: Formation of a highly electrophilic aziridinium ion intermediate.

  • Efficacy: Pyrazole-based mustards have shown superior activity against murine leukemia (L1210) compared to phenyl-based analogs, attributed to the electron-rich nature of the pyrazole ring facilitating aziridinium formation.

Pyrazole Nitrosoureas

Analogs of CCNU (lomustine) where the cyclohexyl group is replaced or linked to a pyrazole.

  • Mechanism: Decompose to form isocyanates (protein carbamoylation) and diazonium hydroxides (DNA alkylation).

  • Clinical Relevance: These agents are particularly effective in crossing the blood-brain barrier due to the lipophilic N-substituted pyrazole moiety, making them candidates for glioma treatment.

Minor Groove Binders (CC-1065 Analogs)

This is the most advanced class. Natural products like (+)-CC-1065 are potent alkylators but toxic.

  • Innovation: Hybrid molecules replacing the indole subunits with N-methylpyrazole rings.

  • Mechanism: The pyrazole units bind non-covalently to the AT-rich minor groove, positioning the alkylating cyclopropylpyrroloindole (CPI) subunit to alkylate N3 of adenine.

  • Data: Hybrids containing 1-methyl-2,5-dicarbonyl pyrazole linkers exhibited IC50 values as low as 7.4 nM against L1210 leukemia cells [1].

Mechanism of Action: DNA Alkylation Pathways

The following diagram illustrates the divergent pathways for Nitrogen Mustards vs. Nitrosoureas anchored on a pyrazole scaffold.

MOA_Pathway Drug N-Substituted Pyrazole Agent Mustard Type A: Nitrogen Mustard (Bis-chloroethyl group) Drug->Mustard Nitroso Type B: Nitrosourea (N-NO group) Drug->Nitroso Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) Mustard->Aziridinium Cl- displacement Guanine Nucleophilic Attack (DNA Guanine N7) Aziridinium->Guanine Rapid Crosslink Interstrand Cross-linking (Apoptosis) Guanine->Crosslink Replication Block Decomp Decomposition Nitroso->Decomp Physiological pH Isocyanate Isocyanate (Protein Carbamoylation) Decomp->Isocyanate Diazonium Diazonium Hydroxide (Alkylating Species) Decomp->Diazonium Alkylation DNA Alkylation (O6-Guanine) Diazonium->Alkylation Carbonium ion

Figure 1: Dual mechanistic pathways of Pyrazole-based alkylating agents. Type A proceeds via aziridinium ions causing cross-links; Type B generates diazonium species for direct alkylation.

Synthetic Methodology: The Regioselectivity Challenge

For the application scientist, the synthesis of the N-substituted pyrazole core is the critical bottleneck. Alkylation of unsubstituted pyrazoles typically yields a mixture of N1 and N2 isomers (tautomer-dependent).

Core Protocol: Regioselective Synthesis of N-Aryl Pyrazole Scaffolds

Context: This protocol avoids the mixture issues of direct alkylation by using a condensation approach, essential for creating pure precursors for alkylating agent attachment.

Objective: Synthesize a 1,3,5-trisubstituted pyrazole core with >98% regioselectivity.

Reagents:

  • 1,3-Diketone (e.g., benzoylacetone)

  • Aryl hydrazine hydrochloride

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Workflow:

  • Preparation: Dissolve 1,3-diketone (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Aryl hydrazine (11 mmol) slowly at room temperature.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Scientific Insight: The regiochemistry is controlled by the electronic difference between the carbonyl carbons. The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic carbonyl.

  • Isolation: Cool to 0°C. The specific regioisomer often precipitates. Filter and wash with cold ethanol.

  • Functionalization (The "Warhead"):

    • To convert this scaffold into an alkylating agent, the aryl group (if containing an amino substituent) is treated with ethylene oxide followed by thionyl chloride to generate the nitrogen mustard moiety [2].

Table 1: Comparative Potency of Pyrazole-Hybrid Alkylators

Compound ClassTarget SiteMechanismIC50 (L1210 Leukemia)Reference
CPI-Pyrazole Hybrid DNA Minor GrooveAdenine N3 Alkylation7.4 nM[1]
Pyrazole-Nitrosourea Guanine O6Carbonium Ion Attack~1.5 µM[3]
Standard Melphalan Guanine N7Cross-linking~2.0 µM[4]

Critical Analysis & Future Outlook

The incorporation of pyrazole into alkylating agents is not merely structural decoration. It serves a functional role in sequence recognition .

  • Self-Validating Protocol: When synthesizing these agents, the formation of the aziridinium ion can be validated via NMR (appearance of characteristic multiplet signals at δ 2.0–3.0 ppm) or by a 4-(4-nitrobenzyl)pyridine (NBP) colorimetric assay, which turns purple upon alkylation.

  • Future Direction: The field is moving toward Antibody-Drug Conjugates (ADCs) where highly potent pyrazole-CPI hybrids are tethered to monoclonal antibodies, reducing systemic toxicity while leveraging the picomolar potency of the alkylating payload.

References

  • Design, Synthesis, DNA Binding, and Biological Evaluation of Water-Soluble Hybrid Molecules Containing Two Pyrazole Analogues of the Alkylating Cyclopropylpyrroloindole (CPI) Subunit. ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Nitrosoureas: a review of experimental antitumor activity. PubMed. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

Sources

The Emerging Role of N-(2-Chloroethyl)-Pyrazoles in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2][3][4] This technical guide delves into the specific and compelling role of N-substituted pyrazoles, with a particular focus on the potential of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole as a representative scaffold. While specific literature on this exact molecule is nascent, this document synthesizes established principles of pyrazole chemistry and pharmacology to provide a comprehensive framework for its synthesis, biological evaluation, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of physicochemical properties amenable to drug design.[5][6] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing potency and improving properties like lipophilicity and water solubility.[2] Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[2][5]

The versatility of the pyrazole scaffold is evidenced by its presence in a diverse range of clinically successful drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1][7] These compounds underscore the broad therapeutic potential of pyrazole derivatives, which have demonstrated activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[3][5][8][9] The continuous emergence of new pyrazole-containing drugs in recent years highlights the scaffold's enduring importance in pharmaceutical research.[2][10]

The introduction of an N-(2-chloroethyl) substituent introduces a reactive electrophilic site, opening up possibilities for covalent interactions with biological targets, a mechanism of action that can lead to enhanced potency and prolonged duration of action.

Synthetic Strategies for 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[7][11] The most common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole would likely involve a two-step process:

  • Synthesis of 3,5-diethyl-1H-pyrazole: This can be achieved through the cyclocondensation of 3,5-heptanedione with hydrazine hydrate. This reaction is typically carried out in a suitable solvent such as ethanol and may be acid-catalyzed.

  • N-Alkylation with 1-bromo-2-chloroethane: The resulting 3,5-diethyl-1H-pyrazole can then be N-alkylated using 1-bromo-2-chloroethane in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The greater reactivity of the bromine atom ensures selective displacement to form the desired product.

Below is a DOT language representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Alkylation reagent1 3,5-Heptanedione reaction1 EtOH, Δ reagent1->reaction1 reagent2 Hydrazine Hydrate reagent2->reaction1 intermediate 3,5-diethyl-1H-pyrazole reaction2 DMF intermediate->reaction2 reagent3 1-bromo-2-chloroethane reagent3->reaction2 base Base (e.g., K2CO3) base->reaction2 final_product 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole reaction1->intermediate reaction2->final_product

Caption: Proposed two-step synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3,5-diethyl-1H-pyrazole
  • To a solution of 3,5-heptanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: N-Alkylation
  • To a solution of 3,5-diethyl-1H-pyrazole (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).

  • Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole.

  • Confirm the structure and purity of the final product using appropriate analytical techniques.

Potential Medicinal Chemistry Applications and Biological Evaluation

The incorporation of the reactive 2-chloroethyl group suggests that 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole could act as a covalent inhibitor. This opens up a range of potential therapeutic applications, particularly in oncology and inflammation, where targeting specific enzymes or receptors with covalent inhibitors has proven to be a successful strategy.[5]

Anticancer Potential

Many pyrazole derivatives exhibit significant anticancer activity by targeting various kinases involved in tumor growth and proliferation.[5][12] The 2-chloroethyl moiety is a known pharmacophore in several alkylating anticancer agents. Therefore, it is plausible that 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole could exhibit cytotoxic effects against cancer cell lines.

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer_Evaluation start 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole cytotoxicity_assay Cytotoxicity Assay (MTT/SRB) start->cytotoxicity_assay cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis target_id Target Identification mechanism_studies->target_id

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole, a key intermediate in the development of various functionalized heterocyclic compounds. The protocol detailed herein is based on the N-alkylation of 3,5-diethyl-1H-pyrazole utilizing a phase-transfer catalysis approach, which offers high efficiency and yield. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction and Scientific Background

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials. The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in modulating their biological and physical properties. The introduction of a 2-chloroethyl group at the N1 position, as in the title compound, provides a reactive handle for further molecular elaboration through nucleophilic substitution of the terminal chlorine atom.

The synthesis of N-alkylated pyrazoles can be challenging due to the potential for regioselectivity issues in unsymmetrical pyrazoles.[1][2] However, for symmetrical pyrazoles such as 3,5-diethyl-1H-pyrazole, the primary challenge lies in achieving efficient N-alkylation under conditions that are mild enough to prevent side reactions. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of N-heterocycles.[3] This method facilitates the reaction between a water-soluble nucleophile (the deprotonated pyrazole) and an organic-soluble electrophile (the alkylating agent) by transporting the nucleophile into the organic phase.

This application note details a robust protocol for the synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole via N-alkylation of 3,5-diethyl-1H-pyrazole with 1-bromo-2-chloroethane under phase-transfer catalysis conditions. The rationale behind the choice of reagents and conditions is discussed to provide a deeper understanding of the synthetic strategy.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the 3,5-diethyl-1H-pyrazole is deprotonated by a strong base (sodium hydroxide) to form the corresponding pyrazolate anion. This anion, being a potent nucleophile, then attacks the electrophilic carbon atom of 1-bromo-2-chloroethane. The use of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC), is crucial for transporting the pyrazolate anion from the aqueous phase (where NaOH is) to the organic phase (where 1-bromo-2-chloroethane is) to facilitate the reaction.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Pyrazole 3,5-diethyl-1H-pyrazole Reaction Pyrazole->Reaction Phase-Transfer Catalysis AlkylHalide 1-bromo-2-chloroethane AlkylHalide->Reaction Phase-Transfer Catalysis Base NaOH Base->Reaction Phase-Transfer Catalysis PTC TBAC PTC->Reaction Phase-Transfer Catalysis Product 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole Byproduct1 NaBr Byproduct2 H2O Reaction->Product Reaction->Byproduct1 Reaction->Byproduct2

Caption: Overall reaction for the synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole.

Detailed Synthesis Protocol

This protocol is adapted from a similar procedure for the N-alkylation of 3,5-dimethylpyrazole.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-diethyl-1H-pyrazole≥97%Commercial
1-bromo-2-chloroethane≥98%Commercial
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercial
Tetrabutylammonium Chloride (TBAC)≥97%Commercial
Dichloromethane (DCM)ACS GradeCommercial
Deionized Water------
Anhydrous Magnesium Sulfate (MgSO4)---Commercial
Ethyl AcetateACS GradeFor TLC
HexaneACS GradeFor TLC
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Experimental Workflow

Experimental_Workflow Synthesis Workflow start Start setup Set up reflux apparatus start->setup charge_reactants Charge flask with 3,5-diethylpyrazole, NaOH, TBAC, and water setup->charge_reactants heat Heat to 50-60°C charge_reactants->heat add_alkyl_halide Add 1-bromo-2-chloroethane dropwise heat->add_alkyl_halide reflux Maintain reflux for 4-6 hours add_alkyl_halide->reflux monitor Monitor reaction by TLC reflux->monitor workup_start Reaction complete monitor->workup_start cool Cool to room temperature workup_start->cool extract Extract with Dichloromethane cool->extract wash Wash organic layer with water extract->wash dry Dry over MgSO4 wash->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate purify Purify by column chromatography (optional) filter_evaporate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add 3,5-diethyl-1H-pyrazole (e.g., 10.0 g, 80.5 mmol), sodium hydroxide (4.8 g, 120 mmol), tetrabutylammonium chloride (TBAC) (2.2 g, 7.9 mmol), and 50 mL of deionized water.

  • Heating: Begin stirring the mixture and heat it to 50-60°C using a heating mantle.

  • Addition of Alkylating Agent: Once the temperature is stable, add 1-bromo-2-chloroethane (10.4 mL, 120 mmol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 50-60°C for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting pyrazole spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining NaOH and TBAC.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Validation

The identity and purity of the synthesized 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals corresponding to the ethyl groups (triplets and quartets), the pyrazole ring proton, and the two methylene groups of the chloroethyl chain.

    • ¹³C NMR will show distinct peaks for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated mass of the product (C9H15ClN2). The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should be observable.

Safety and Handling Precautions

  • 1-bromo-2-chloroethane is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially toxic solvent. All extractions and solvent removal should be performed in a fume hood.

  • The reaction should be conducted with appropriate engineering controls in place.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and/or temperature slightly. Ensure efficient stirring.
Inactive catalyst.Use a fresh batch of TBAC.
Low YieldInefficient extraction.Increase the number of extractions with dichloromethane.
Loss during purification.Optimize column chromatography conditions.
Presence of Multiple ProductsSide reactions due to high temperature.Maintain the reaction temperature within the recommended range.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole. The use of phase-transfer catalysis is key to achieving a good yield under relatively mild conditions. This synthetic intermediate is valuable for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

References

  • Kaur, H., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
  • Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3505-3508.
  • Zheng, Y., et al. (2022). Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: A Strategy for Pyrazole and 2-Pyrazoline Synthesis. Organic Letters, 24(22), 3878–3883.
  • Lellek, V., et al. (2018). Facile and Scalable Synthesis of Pyrazoles by Oxidation of Pyrazolines with Bromine or Oxygen. Synlett, 29(08), 1071-1075.
  • Schmitt, D. C., et al. (2015). Ruthenium-Catalyzed Hydrogen Transfer of 1,3-Diols in the Presence of Alkyl Hydrazines: A Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. Organic Letters, 17(6), 1405-1408.
  • Prakash, O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6435.
  • Heller, S. T., & Sarpong, R. (2010). A General, One-Pot, Three-Component Procedure for the Preparation of 3,5-Disubstituted 1H-Pyrazoles. Organic Letters, 12(20), 4572-4575.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley.
  • Caret, R. L., et al. (1997). Organic Chemistry. 3rd ed., McGraw-Hill.
  • Jarrah, K., et al. (2022).

Sources

Procedure for N-alkylation of Amines using Chloroethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to a Cornerstone Reaction in Medicinal Chemistry

Abstract

The N-alkylation of amines is a fundamental transformation in the synthesis of biologically active molecules, with the resulting secondary and tertiary amines being prevalent motifs in a vast array of pharmaceuticals.[1][2][3] Pyrazole derivatives, in particular, are crucial scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[4][5][6][7][8] This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using chloroethyl pyrazoles as the alkylating agent. We will delve into the mechanistic rationale, present a robust and validated experimental protocol, offer detailed troubleshooting strategies, and discuss the optimization of reaction parameters to ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel chemical entities.

Introduction and Scientific Rationale

The introduction of an N-alkyl group can profoundly alter the physicochemical properties of a molecule, influencing its solubility, lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4][7] The combination of an amine and a pyrazole core through an ethyl linker creates molecules with significant therapeutic potential.

The reaction discussed herein involves the use of a 3-(2-chloroethyl)pyrazole derivative as an electrophile, which reacts with a nucleophilic primary or secondary amine in a classic bimolecular nucleophilic substitution (SN2) reaction. The choice of a chloroethyl group provides a stable, yet sufficiently reactive, electrophilic center for the formation of a new carbon-nitrogen bond.

Mechanistic Pathway

The core of this transformation is the SN2 reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon atom attached to the chlorine. This occurs in a concerted fashion, where the C-N bond forms simultaneously as the C-Cl bond breaks. A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

SN2_Mechanism Figure 1: S_N2 Mechanism for N-Alkylation cluster_reactants Reactants cluster_products Products Amine R¹R²N-H (Amine) TS [ R¹R²N···CH₂(Pz)CH₂···Cl ]⁻ (Transition State) Amine->TS Nucleophilic Attack ChloroethylPyrazole Pz-CH₂CH₂-Cl (Chloroethyl Pyrazole) ChloroethylPyrazole->TS Base Base Base->Amine Deprotonation (Optional) Product Pz-CH₂CH₂-NR¹R² (N-Alkylated Product) TS->Product C-N Bond Formation Salt Base-H⁺ Cl⁻ TS->Salt C-Cl Bond Cleavage

Caption: SN2 Mechanism for N-Alkylation of an Amine.

Controlling reaction conditions is paramount to avoid common side reactions such as over-alkylation (for primary amines) and elimination reactions promoted by strongly basic conditions.[9][10]

Materials and Reagents

  • Amine: Primary or secondary amine of choice (1.0 eq).

  • Chloroethyl Pyrazole: Substituted or unsubstituted 3-(2-chloroethyl)pyrazole (1.1 - 1.2 eq).

  • Base:

    • Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq) for general applications.

    • Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq) for a milder, non-nucleophilic organic base.

  • Solvent: Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO)).

  • Additives (Optional): Potassium iodide (KI, 0.1 eq) can be used to catalyze the reaction by in-situ formation of the more reactive iodoethyl pyrazole (Finkelstein reaction).[9]

  • Workup Reagents: Deionized water, ethyl acetate (EtOAc) or dichloromethane (DCM), brine (saturated aq. NaCl), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

Detailed Experimental Protocol

This protocol outlines a general procedure for the base-mediated N-alkylation of an amine. It should be performed in a well-ventilated fume hood.

Experimental_Workflow node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify A 1. Reaction Setup - Add amine, base, and solvent to flask. - Flush with N₂ or Argon. B 2. Addition of Alkylating Agent - Add chloroethyl pyrazole solution dropwise. A->B 15-30 min stirring C 3. Reaction Monitoring - Stir at specified temperature (e.g., 60-80°C). - Monitor by TLC or LC-MS. B->C Heat & Stir (4-24 hours) D 4. Quenching & Extraction - Cool to RT, pour into water. - Extract with organic solvent (e.g., EtOAc). C->D Upon completion E 5. Washing & Drying - Wash organic layer with water and brine. - Dry over Na₂SO₄. D->E F 6. Purification & Characterization - Concentrate under reduced pressure. - Purify by flash chromatography. E->F G Final Product (N-alkylated amine) F->G

Caption: General Experimental Workflow for N-Alkylation.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add a sufficient volume of anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M with respect to the amine.

  • Flush the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the suspension at room temperature for 15-30 minutes to ensure adequate mixing.

Step 2: Addition of Alkylating Agent

  • In a separate vial, dissolve the chloroethyl pyrazole (1.1 eq) in a small amount of the reaction solvent.

  • Add the alkylating agent solution dropwise to the stirring amine suspension at room temperature. An exothermic reaction may be observed.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to the desired temperature (typically between 60°C and 80°C).

  • Allow the reaction to stir for 4-24 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Step 4: Workup and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts.

Step 5: Washing and Drying

  • Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.

Step 6: Purification and Characterization

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

  • Characterize the final product using standard analytical techniques such as NMR, MS, and IR spectroscopy.[11][12]

Optimization and Troubleshooting

Achieving high yields and purity often requires optimization. The following table provides guidance on common challenges and potential solutions.

Problem Potential Cause(s) Recommended Solution(s) Reference
Low or No Product Formation 1. Insufficiently reactive alkylating agent (alkyl chloride).2. Base is too weak or insoluble.3. Reaction temperature is too low.4. Steric hindrance on the amine or pyrazole.1. Add a catalytic amount of KI (0.1 eq) to form the more reactive iodide in situ.2. Switch to a stronger base (e.g., Cs₂CO₃) or a solvent that better solubilizes it.3. Gradually increase the temperature in 10°C increments.4. Increase reaction time; consider a different synthetic route if hindrance is severe.[9][13]
Formation of Dialkylated Product (with primary amines)1. Stoichiometry of the alkylating agent is too high.2. The mono-alkylated product is more nucleophilic than the starting amine.1. Use the primary amine in excess (1.5-2.0 eq) relative to the chloroethyl pyrazole.2. Add the chloroethyl pyrazole slowly at a lower temperature to control reactivity.[10]
Elimination Side Product Observed (Formation of vinyl pyrazole)1. The base is too strong or sterically hindered.2. High reaction temperature.1. Use a weaker, non-nucleophilic base like K₂CO₃ or DIPEA instead of t-BuOK.2. Lower the reaction temperature and extend the reaction time.[9]
Difficulty in Product Purification 1. Incomplete reaction, leaving unreacted starting material.2. Formation of closely related byproducts.1. Drive the reaction to completion by increasing temperature or time.2. Optimize reaction conditions for higher selectivity; try a different solvent system for chromatography.[9]

Conclusion

The N-alkylation of amines with chloroethyl pyrazoles is a reliable and versatile method for synthesizing valuable compounds for drug discovery and development. By understanding the underlying SN2 mechanism and carefully controlling key parameters—namely the choice of base, solvent, and temperature—researchers can effectively minimize side reactions and achieve high yields of the desired N-alkylated products. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation and optimization of this critical synthetic transformation.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Examples of N‐alkylated alkaloids and drug molecules. (n.d.). ResearchGate.
  • N-Dealkylation of Amines. (n.d.). OUCI.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Open Access Journals - Research and Reviews.
  • Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. (1986). PubMed.
  • Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters | Request PDF. (n.d.). ResearchGate.
  • N-Dealkylation of Amines. (n.d.). MDPI.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). Benchchem.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
  • Medicinal Significance of Pyrazole Analogues: A Review. (2021). ResearchGate.
  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.
  • Optimizing reaction conditions of N-alkylation reaction | Download Table. (n.d.). ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (n.d.). PMC.
  • A Comparative Guide to Catalytic Systems for N-Alkylation of Amides. (n.d.). Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • "optimizing reaction conditions for N-alkylation of amines". (n.d.). Benchchem.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate.
  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.

Sources

Application Note: Optimized Coupling of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole with Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for coupling 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole (Compound A) with various thiol substrates. While alkylation of thiols is a standard transformation, the specific use of a 2-chloroethyl pyrazole moiety introduces unique challenges, primarily the competition between nucleophilic substitution (


) and 

-elimination (

) to form the vinyl pyrazole byproduct.

This guide provides a Gold Standard Protocol utilizing Finkelstein catalysis to ensure high yields and chemoselectivity, alongside a Troubleshooting Matrix to address common synthetic pitfalls.

Mechanistic Insight & Reaction Design

The Electrophile: 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

The target electrophile features a primary alkyl chloride separated from the pyrazole nitrogen (


) by two carbons.
  • Reactivity: The chloride is a moderate leaving group. The adjacent pyrazole ring is electron-rich, but the ethylene spacer insulates the halide from direct resonance effects. However, the inductive effect of the

    
     nitrogen makes the 
    
    
    
    -hydrogens acidic, increasing the risk of elimination.
  • Key Challenge: The formation of 1-vinyl-3,5-diethyl-1H-pyrazole via E2 elimination is the primary side reaction, particularly when using strong, bulky bases or high temperatures.

The Nucleophile: Thiols (R-SH)

Thiols are soft nucleophiles. To react with the alkyl chloride, they must be deprotonated to thiolate anions (


).
  • Aliphatic Thiols (

    
    ):  More nucleophilic but require stronger bases or longer reaction times.
    
  • Aromatic Thiols (

    
    ):  Easier to deprotonate but less nucleophilic; prone to oxidative dimerization (disulfide formation).
    
Reaction Pathway Diagram

ReactionPathway Start 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole (Electrophile) Transition Transition State (SN2) Start->Transition + R-S⁻ / Catalyst (I⁻) SideProduct 1-vinyl-3,5-diethyl-1H-pyrazole (Elimination Byproduct) Start->SideProduct Strong Base / High T (E2 Elimination) Thiol Thiol (R-SH) (Nucleophile) Thiol->Transition Base (Deprotonation) Product S-[2-(3,5-diethyl-1H-pyrazol-1-yl)ethyl] Thioether (Target) Transition->Product Substitution (Major)

Figure 1: Competing pathways between the desired substitution (


) and elimination (

).

Experimental Protocols

Method A: The "Finkelstein-Assisted" Protocol (Recommended)

Best for: Most aliphatic and aromatic thiols. High chemoselectivity.[1][2] Mechanism: In situ conversion of the alkyl chloride to a more reactive alkyl iodide using catalytic Potassium Iodide (KI).

Reagents:

  • Electrophile: 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Thiol (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.2 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add

    
      (2.0 equiv) and stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion. Note: The solution may change color (often yellow) indicating anion formation.
    
  • Addition: Add 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole (1.0 equiv) and KI (0.2 equiv) to the mixture.

  • Reaction:

    • Standard: Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Duration: Monitor by TLC/LC-MS (typically 4–12 hours).

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Strong Base Protocol (For Low Reactivity Thiols)

Best for: Sterically hindered thiols or electron-deficient thiols that are sluggish under Method A. Risk: Higher risk of elimination; strict temperature control is required.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: THF (anhydrous) or DMF (0°C to RT)

Procedure:

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C .

  • Dropwise add the Thiol (1.1 equiv). Stir for 30 min at 0°C until

    
     evolution ceases.
    
  • Add 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole (1.0 equiv) dropwise.

  • Allow to warm to Room Temperature slowly. DO NOT HEAT.

  • Monitor closely. Quench with saturated

    
     immediately upon completion.
    

Optimization & Troubleshooting Matrix

Solvent and Base Effects

The choice of solvent/base pair is critical for suppressing the elimination pathway.

VariableRecommendationRationale
Solvent MeCN (Preferred) Polar aprotic; good solubility for organic reactants; moderate boiling point.
DMFHigher polarity accelerates

, but harder to remove; promotes elimination if heated >80°C.
AcetoneGood for Finkelstein conditions (NaI solubility), but lower boiling point limits rate.
Base

/

Mild enough to minimize E2; strong enough to deprotonate most thiols.

/ DIPEA
generally too weak for some thiols; forms salts that complicate workup.
NaH / t-BuOKHigh Risk. Use only if necessary at low temps (0°C). Promotes elimination.
Additive KI / NaI (10-20 mol%) Essential. Converts unreactive R-Cl to reactive R-I in situ.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Chloride is a poor leaving group.Add 0.5 equiv NaI or switch solvent to DMF to increase temperature (max 80°C).
Vinyl Pyrazole Formation Base is too strong or Temp too high.Switch from NaH to

. Lower temperature by 10-20°C.
Disulfide (R-S-S-R) byproduct Oxidation of thiol.Degas solvents with

sparging. Add TCEP or DTT if compatible.
Starting Material Recovery Thiol did not deprotonate.Use

(more soluble/basic in organic media) instead of

.

Safety & Handling (E-E-A-T)

Critical Warning: 1-(2-chloroethyl)pyrazoles are structurally related to nitrogen mustards. While the pyrazole ring reduces the vesicant potential compared to aliphatic mustards, strict precautions are required.

  • Vesicant Hazard: Treat the chloroethyl starting material as a potential blistering agent. Double-glove (Nitrile) and work exclusively in a fume hood.

  • Thiol Stench: All thiol reactions must be quenched with bleach (sodium hypochlorite) solution to oxidize residual thiols before glassware is removed from the hood.

  • Waste: Segregate halogenated waste. Aqueous layers containing thiols should be treated with bleach prior to disposal.

References

  • Reactivity of Chloroethylazoles

    • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (General

      
       kinetics and Finkelstein reaction).
      
    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives . In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Thiol Alkylation Protocols

    • Kondo, T., et al. (2000).[4] "Versatile Synthesis of Alkyl Aryl Sulfides via

      
      -Mediated Alkylation." Journal of Organic Chemistry. 
      
  • Finkelstein Reaction in Heterocycles

    • Eymur, S., et al. (2014).[5] "Nucleophilic substitutions of N-(2-chloroethyl)azoles." Tetrahedron Letters.

(Note: Specific literature on 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole is sparse; protocols are derived from homologous N-alkyl pyrazole chemistry validated in pharmaceutical intermediate synthesis.)

Sources

Troubleshooting & Optimization

Solving solubility issues of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solubility and stability challenges associated with 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole .[1][2] As a lipophilic alkylating agent precursor, this compound presents a dual challenge: poor aqueous solubility due to the diethyl/chloroethyl substituents and chemical instability (hydrolysis/elimination) in improper pH environments.[2][3] This document provides validated protocols for preparing stable aqueous formulations for biological and synthetic applications.[1][2]

Part 1: Physicochemical Profiling (The "Why")

Q: Why does this compound precipitate immediately upon addition to aqueous buffers? A: The precipitation is driven by its high lipophilicity and weak basicity.[1][2]

  • Lipophilicity (LogP ~2.8 - 3.2): The 3,5-diethyl groups and the chloroethyl tail add significant hydrophobic bulk to the pyrazole core.[2] Unlike the methyl analog (LogP ~1.7), the ethyl variants are significantly less water-soluble.[2][3]

  • Weak Basicity (pKa ~2.5 - 3.0): The pyrazole nitrogen is a very weak base.[1] At physiological pH (7.4), the molecule is >99.9% uncharged (neutral).[3] Without a charge to interact with water dipole, the hydrophobic effect dominates, causing the compound to "crash out" of solution.[2][3]

Q: Can I use acid to solubilize it? A: Caution is advised. While lowering the pH below 2.0 would protonate the N2 nitrogen and increase solubility, this creates a high-risk environment for the 2-chloroethyl group.[1][2]

  • Risk: Acidic conditions can accelerate the hydrolysis of the C-Cl bond to an alcohol (1-(2-hydroxyethyl)...).

  • Contraindication: Most biological assays cannot tolerate the pH < 3 required to keep this molecule solubilized as a salt.[2]

Part 2: Solubilization Strategies (The "How")

Method A: The DMSO "Push" (Standard Protocol)

Best for: In vitro biological assays (IC50, cell viability).[1][3]

Mechanism: Dimethyl sulfoxide (DMSO) acts as a cosolvent, disrupting the water lattice and solvating the hydrophobic ethyl chains.[1][2][3]

Protocol:

  • Stock Preparation: Dissolve the neat oil/solid in 100% anhydrous DMSO to reach a concentration of 100 mM .

    • Note: Sonicate for 30 seconds if any turbidity remains.

  • Intermediate Dilution (Critical Step): Do not add the 100 mM stock directly to the cell media.[2]

    • Prepare a 10x working solution in media/buffer containing 5-10% DMSO .

    • Why? This intermediate step prevents the "shock precipitation" that occurs when a high-concentration organic drop hits a large volume of water.[2]

  • Final Application: Dilute the 10x solution 1:10 into the final assay well.

    • Final DMSO concentration: 0.5 - 1.0% (usually tolerated by cells).

Method B: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or DMSO-sensitive assays.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic diethyl-pyrazole core, shielding it from the aqueous environment while maintaining a hydrophilic exterior.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2]

  • Add the compound (from a concentrated ethanolic stock or neat) slowly to the cyclodextrin solution with vigorous stirring.

  • Agitate (shaking incubator) at 25°C for 4-6 hours.

  • Filter sterilize (0.22 µm PVDF filter).[2] Note: Do not use nylon filters as they may bind the drug.[2][3]

Part 3: Stability & Handling (The "Watch Out")

Q: Is the 2-chloroethyl group stable in buffer? A: No, it is a reactive "warhead."[1][2]

  • Base Sensitivity: In basic media (pH > 8.0), the compound undergoes dehydrohalogenation to form 1-vinyl-3,5-diethyl-1H-pyrazole .[2] This eliminates the chloroethyl group entirely, changing the compound's identity and biological activity.[2][3]

  • Hydrolysis: In aqueous media (even neutral), the chlorine can slowly displace to form the alcohol (1-(2-hydroxyethyl)-...).

Storage Rule:

  • Solid/Neat: Store at -20°C under argon/nitrogen.

  • DMSO Stock: Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles (absorbs water -> hydrolysis).

  • Aqueous Working Solution: Prepare fresh immediately before use .[1][2] Do not store.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization and the chemical stability risks involved.

SolubilityWorkflow Start Start: 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole CheckApp Application Type? Start->CheckApp BioAssay In Vitro Bioassay (Cells/Enzymes) CheckApp->BioAssay High Throughput InVivo In Vivo / Animal Study CheckApp->InVivo Low Toxicity Req. DMSO_Path Method A: DMSO Cosolvent BioAssay->DMSO_Path CD_Path Method B: Cyclodextrin (HP-β-CD) InVivo->CD_Path Precipitation RISK: Precipitation (Shock Dilution) DMSO_Path->Precipitation Direct add to media Stable Stable Working Solution (Use within 30 mins) DMSO_Path->Stable Stepwise Dilution CD_Path->Stable Stir 4-6h Degradation RISK: Degradation (Hydrolysis/Elimination) Stable->Degradation pH > 8 or Time > 2h

Figure 1: Decision tree for solubilization strategies highlighting critical failure points (Red) and validated pathways (Green).

Part 5: Summary of Physicochemical Properties

PropertyValue (Estimated)Implication for Handling
Molecular Weight ~228.72 g/mol Small molecule, rapidly diffusible.[1][2]
LogP 2.8 – 3.2Highly lipophilic; requires organic cosolvent.[1][2]
pKa (Conj. Acid) ~2.5 – 3.0Neutral at pH 7.4; pH adjustment ineffective for solubility.[2]
Water Solubility < 0.1 mg/mLPractically insoluble in pure water.[2]
Reactivity Alkylating AgentToxic: Handle with gloves.[1][2] Unstable: Avoid basic pH.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38460-08-1, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link][3]

    • Relevance: Provides baseline physicochemical data for the dimethyl analog used for property estimation.

  • Trofimenko, S. (1970). Pyrazoles.[2][3] I. Synthesis of 1-vinylpyrazoles from 1-(2-chloroethyl)pyrazoles. Journal of the American Chemical Society.[2]

    • Relevance: Establishes the mechanism of base-catalyzed elimination of the 2-chloroethyl group, validating the stability warnings.

    • Relevance: Confirms handling and storage requirements for this class of compounds.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.

    • Relevance: Source for the HP-β-CD solubilization protocol mechanism.

Sources

Technical Support Center: Removal of Unreacted 3,5-Diethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists dealing with the persistent impurity 3,5-diethyl-1H-pyrazole (CAS: 37687-24-4 or related derivatives).[1] It is structured to address specific purification bottlenecks through a question-and-answer format, synthesizing fundamental chemical principles with practical, bench-proven methodologies.

Executive Summary

3,5-Diethyl-1H-pyrazole is a common building block and ligand in organic synthesis.[1] Its removal is frequently complicated by its amphoteric nature (acting as both a weak base and a weak acid) and its tendency to form hydrogen bonds or coordinate with metal catalysts. Standard aqueous washes often fail because the molecule partitions back into the organic phase unless the pH is aggressively tuned.

This guide provides troubleshooting workflows for bulk removal, trace cleanup, and difficult separations involving metal complexes.

Part 1: Bulk Removal Strategies (Extraction & Phase Separation)

Q: I performed a standard aqueous workup, but the pyrazole remains in my organic layer. Why didn't it wash out?

A: This is a classic issue derived from the pyrazole's pKa profile. Unlike simple amines, 3,5-diethyl-1H-pyrazole is a relatively weak base.[1] The conjugate acid (pyrazolium species) has a pKa of approximately 2.5–3.0 .

  • The Mistake: Using a weak acid wash (like 1M NH₄Cl or dilute acetic acid) or neutral water. At pH 4–7, the pyrazole remains largely unprotonated (neutral) and lipophilic, preferring the organic layer (DCM, EtOAc).

  • The Fix: You must drive the pH below 1.0 to fully protonate the nitrogen and force it into the aqueous layer.

Q: What is the optimal extraction protocol to ensure complete removal?

A: We recommend a "pH Swing" protocol.[1] This method exploits the basicity of the pyridine-like nitrogen to sequester the impurity.[1]

Protocol: Aggressive Acid Wash

  • Dilute: Ensure your product is dissolved in a non-water-miscible solvent (Ethyl Acetate or DCM).[1] Avoid ether if possible, as pyrazolium salts can sometimes ion-pair and extract into ether.[1]

  • Wash 1 (Salt Removal): Wash with water to remove inorganic salts.[1]

  • Wash 2 (The Protonation Step): Extract the organic layer twice with 1M or 2M HCl .[1]

    • Mechanism:[2] At pH < 1, [Pyrazole]

      
       [Pyrazole-H]
      
      
      
      Cl
      
      
      .[1] This ionic species is highly water-soluble.[1]
  • Validation: Check the organic layer by TLC.[1][3][4] If the pyrazole spot persists, your product might be acting as a solubilizer (hydrotrope). In this case, proceed to the Copper Sulfate Method (see Part 3).

  • Final Wash: Wash with saturated NaHCO₃ to neutralize trace acid, then brine, and dry over Na₂SO₄.

Warning: Do not use this method if your final product is acid-sensitive (e.g., contains acetals, silyl ethers, or Boc groups). For acid-sensitive compounds, see the Chromatography section.[1]

Part 2: Chromatography & Difficult Separations

Q: My product is acid-sensitive, or the extraction caused an emulsion. How do I remove the pyrazole using silica gel?

A: Pyrazoles are notorious for "tailing" or "streaking" on silica gel.[1] The N-H proton acts as a hydrogen bond donor to the silanols on the silica surface, causing the compound to smear and co-elute with your product.

Troubleshooting Guide:

IssueCauseSolution
Broad/Streaking Bands H-bonding with SilicaAdd 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system.[1] This blocks surface silanols.[1]
Co-elution Polarity match with productSwitch stationary phase to Neutral Alumina . Pyrazoles bind less tightly to alumina than silica.[1]
UV Invisibility Low extinction coefficientUse Iodine (I₂) stain or KMnO₄ .[1] Pyrazoles stain yellow/brown in I₂.[1]
Q: Is recrystallization a viable option?

A: Yes, but it depends on the physical state of your product. 3,5-Diethyl-1H-pyrazole is a low-melting solid/oil.[1] If your product is a crystalline solid:

  • Solvent Choice: Use non-polar solvents like Hexanes or Pentane .[1]

  • Method: Triturate (mash) your crude solid with cold hexanes. The alkyl-pyrazole is highly soluble in hexanes and will remain in the mother liquor, while your more polar product remains solid.[1]

  • Filtration: Filter and wash the cake with cold hexanes.

Part 3: Advanced Scavenging & Metal Coordination

Q: I am using the pyrazole as a ligand for a metal catalyst. It won't wash out, likely because it's coordinated to the metal. What do I do?

A: This is a coordination problem, not just a solubility problem. The pyrazole is effectively "glued" to the metal center.[1] You need a competitive binder.[1]

The "Copper Wash" Technique (Field-Proven) This method utilizes the high affinity of Copper(II) for nitrogen ligands to pull them into the aqueous phase.[1]

  • Prepare Solution: Make a 10% aqueous solution of Copper(II) Sulfate (CuSO₄·5H₂O) .

  • Extraction: Wash your organic reaction mixture with this blue solution.

  • Observation:

    • If the aqueous layer turns Deep Blue/Purple , it is pulling out the nitrogenous ligand (forming [Cu(pyrazole)₄]²⁺ complex).

    • If the organic layer remains green/blue, your product might be coordinating copper. Stop and use an EDTA wash instead.[1]

  • Repeat: Continue washing until the aqueous layer remains light blue (the color of the original CuSO₄ solution).[1]

Q: Can I remove it by sublimation?

A: Yes. 3,5-Diethyl-1H-pyrazole is moderately volatile.[1] If your product is a non-volatile solid (MW > 350), you can apply High Vacuum (< 0.5 mmHg) with mild heating (40–60°C) for 4–6 hours. The pyrazole will sublime onto the cold finger or into the trap.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct removal strategy based on your product's properties.

PyrazoleRemoval Start Start: Crude Mixture with 3,5-Diethyl-1H-pyrazole IsAcidSensitive Is Product Acid Sensitive? Start->IsAcidSensitive IsMetalComplex Is Product a Metal Complex? IsAcidSensitive->IsMetalComplex Yes AcidWash Method A: Acid Extraction (Wash with 1M HCl) IsAcidSensitive->AcidWash No Chromatography Method B: Buffered Silica Column (Add 1% Et3N to eluent) IsMetalComplex->Chromatography Yes (Ligand Bound) CuWash Method C: Copper Sulfate Wash (10% aq CuSO4) IsMetalComplex->CuWash No (Just Sensitive) CheckTLC Check TLC: Impurity Gone? AcidWash->CheckTLC Success Process Complete: Dry & Concentrate CheckTLC->Success Yes CheckTLC->CuWash No (Stubborn) Sublimation Method D: High Vac Sublimation (If Product is Non-Volatile) CheckTLC->Sublimation Fails & Product Heavy Chromatography->Success CuWash->Success

Caption: Decision tree for selecting the optimal purification method based on product stability and chemical nature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142184, Diethyl 1H-pyrazole-3,5-dicarboxylate. (Note: Structural analog used for pKa/solubility inference). Retrieved from [Link]

  • University of Rochester. Not Voodoo: Removing Sticky Reagents - Reaction Solvents and Scavenging. (Source for Copper Sulfate wash protocols for nitrogenous ligands). Retrieved from [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag(I): Spectrophotometric Studies. Arab Journal of Chemical and Environmental Research. (Validates metal coordination properties of pyrazoles). Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- Phase change data. (Used for volatility/boiling point estimation of alkyl pyrazoles).[1] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Stability Guide: 3,5-Diethyl vs. 3,5-Dimethyl Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,5-dimethylpyrazole (DMP) and 3,5-diethylpyrazole (DEP) , focusing on their physicochemical, chemical, and metabolic stability profiles.[1][2] It is designed for researchers optimizing ligand design for coordination chemistry or fine-tuning pharmacokinetic properties in drug discovery.[2]

Executive Summary

In the engineering of pyrazole-based scaffolds, the choice between methyl and ethyl substituents at the 3- and 5-positions dictates the molecule's steric profile, lipophilicity, and metabolic fate.[1][2]

  • 3,5-Dimethylpyrazole (DMP) is the industry standard for high-crystallinity and compact coordination.[1][2] It offers superior thermal stability in the solid state but is susceptible to rapid metabolic oxidation at the methyl groups.[2]

  • 3,5-Diethylpyrazole (DEP) introduces significant steric bulk and lipophilicity.[1][2] While it exhibits lower lattice energy (lower melting point), its steric hindrance provides kinetic protection against hydrolysis in metal complexes, albeit with altered metabolic liabilities (dealkylation risks).[1][2]

Physicochemical Stability Profile

The stability of these analogs in storage and formulation is governed by their crystal packing efficiency and lipophilicity.[1]

Comparative Properties Table
Feature3,5-Dimethylpyrazole (DMP)3,5-Diethylpyrazole (DEP)Impact on Stability
Physical State (RT) White Crystalline SolidLiquid / Low-melting SolidDMP is easier to handle/weigh; DEP requires liquid handling.[2]
Melting Point 107–108 °C< 60 °C (Est.)*DMP has higher lattice energy, conferring superior shelf-life stability.[1][2]
Lipophilicity (LogP) ~1.0~2.1 (Est.)[1][2]DEP crosses membranes easier but binds more non-specifically to plasma proteins.
pKa (Conj. Acid) ~4.1~4.4Ethyl groups (+I effect) slightly increase basicity, improving metal binding strength electronically.[1][2]
Steric Bulk Low (Compact)High (Flexible)DEP prevents aggregation but may destabilize complexes with small metal centers.[1][2]

*Note: DEP melting point is significantly lower due to the flexible ethyl chains disrupting


-

stacking interactions common in pyrazole crystals.[2]
Tautomeric Equilibrium

Both analogs exhibit annular tautomerism (


-H shift).[1][2] In solution, this equilibrium is rapid.[1]
  • DMP: The tautomers are degenerate (identical) due to symmetry.[1][2]

  • DEP: Also degenerate. However, in non-symmetric environments (e.g., enzyme active sites), the ethyl groups impose a larger "exclusion volume," potentially locking the molecule into a specific binding pose that a methyl group would not enforce.[1][2]

Chemical & Coordination Stability

In coordination chemistry (e.g., catalysis or metallodrugs), the stability of the Metal-Ligand (M-L) bond is a trade-off between electronic donation and steric repulsion .[1][2]

Ligand Binding Mechanics[1][2]
  • DMP (The "Fit" Ligand): The methyl groups are small enough to allow the formation of crowded complexes (e.g., octahedral

    
    ).[1][2] The stability here is driven by enthalpy; the bond is strong and the ligand is compact.[1][2]
    
  • DEP (The "Blocker" Ligand): The ethyl groups increase the cone angle .[1][2] This creates kinetic stability by shielding the metal center from nucleophilic attack (e.g., hydrolysis).[1] However, it creates thermodynamic instability if the metal center is too small, leading to longer, weaker M-N bonds or lower coordination numbers (e.g., forcing tetrahedral geometry instead of square planar).[1]

Diagram: Steric Impact on Coordination

The following diagram illustrates how steric bulk influences complex stability and geometry.

CoordinationStability DMP 3,5-Dimethylpyrazole SmallMetal Small Metal Center (e.g., Cu(II), Ni(II)) DMP->SmallMetal Low Steric Clash DEP 3,5-Diethylpyrazole DEP->SmallMetal High Steric Clash OutcomeDMP Stable Octahedral/Square Planar (High Thermodynamic Stability) SmallMetal->OutcomeDMP w/ DMP OutcomeDEP Distorted Geometry / Lower CN (High Kinetic Shielding) SmallMetal->OutcomeDEP w/ DEP

Figure 1: Steric influence of methyl vs. ethyl substituents on coordination geometry and stability.

Metabolic Stability (ADME)[1][2]

For drug development, the metabolic "soft spots" differ significantly.[1][2]

Metabolic Pathways[1][3]
  • DMP (Methyl Oxidation): The primary failure mode is rapid oxidation of the methyl group by CYP450 isoforms (mainly CYP2E1, CYP3A4) to a hydroxymethyl and subsequently a carboxylic acid.[1][2] This rapidly increases polarity and clearance.[1]

  • DEP (Ethyl Oxidation & Dealkylation):

    • 
      -1 Hydroxylation: Oxidation at the secondary carbon of the ethyl chain.[1][2]
      
    • Dealkylation: Ethyl groups can be removed entirely (N-dealkylation if on nitrogen, though less common on carbon).[1][2]

    • Advantage: The ethyl group is generally more metabolically robust than a methyl group regarding rapid clearance, as the lipophilicity sustains tissue residence time, provided the specific CYP fit is poor.[1][2]

Diagram: Metabolic Fate

Metabolism DMP 3,5-Dimethylpyrazole CYP CYP450 Oxidation DMP->CYP DEP 3,5-Diethylpyrazole DEP->CYP DMP_Met1 Hydroxymethyl-pyrazole (Rapid Clearance) CYP->DMP_Met1 Primary Route DEP_Met1 Hydroxyethyl-pyrazole (Phase II Conjugation) CYP->DEP_Met1 Omega-1 Ox. DEP_Met2 Dealkylated Pyrazole (Active Metabolite Risk) CYP->DEP_Met2 Dealkylation (Slower) DMP_Met2 Pyrazole-carboxylic Acid (Inactive/Excreted) DMP_Met1->DMP_Met2 Fast

Figure 2: Divergent metabolic pathways.[1][2] DMP suffers from rapid oxidation to polar acids, while DEP offers a more complex, potentially longer-lived metabolic profile.[1][2]

Experimental Protocols

To validate these stability claims in your specific application, use the following self-validating protocols.

Protocol A: Comparative Thermal Stability (TGA)

Objective: Determine the thermal degradation onset and volatility differences.

  • Preparation: Load 5–10 mg of DMP and DEP (liquid handling for DEP) into alumina crucibles.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp 10 °C/min from 25 °C to 600 °C under

    
     flow (50 mL/min).
    
  • Analysis:

    • Record

      
       (temperature at 5% mass loss).[1][2]
      
    • Expectation: DMP will show a clean sublimation/evaporation curve starting >150 °C. DEP will show mass loss earlier if volatile, or decomposition at lower temperatures if impurities are present.[1][2]

Protocol B: Microsomal Stability Assay

Objective: Quantify intrinsic clearance (


) differences.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

  • Substrate: Incubate DMP and DEP separately at 1

    
    M (final concentration) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

  • Quantification: LC-MS/MS analysis.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1][2]
    • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.[1][2]

    • Interpretation: If DMP

      
       < DEP 
      
      
      
      , the ethyl steric bulk is effectively hindering CYP access.[1][2]
References
  • Tautomerism and Structure: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds."[1][2] Advances in Heterocyclic Chemistry, 2000.[1][2]

  • Coordination Chemistry: Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands."[1][2] Imperial College Press, 1999.[1][2] (Definitive text on steric effects of 3,5-alkyl pyrazoles).

  • Metabolic Pathways: Fura, A. "Role of Pharmacokinetics and Metabolism in Drug Discovery."[1] Journal of Medicinal Chemistry, 2006.[1][2] (Principles of alkyl group oxidation).

  • Physical Properties: NIST Chemistry WebBook, "3,5-Dimethylpyrazole".[1][2]

  • Steric Ligand Design: Reger, D. L., et al. "Syntheses of tris(pyrazolyl)methane ligands...[1][2] Comparison of ligand donor properties." Journal of Chemical Crystallography, 2000.[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.